molecular formula C17H25N3O2 B128272 1-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-2-pyrrolidinone CAS No. 148274-76-4

1-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-2-pyrrolidinone

Cat. No. B128272
M. Wt: 303.4 g/mol
InChI Key: AFBKGQPVUQUMRC-UHFFFAOYSA-N
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Description

The compound “1-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-2-pyrrolidinone” is a chemical compound that has been tested for various activities . It contains a total of 43 bonds, including 21 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of this compound involves various conditions . The structures of all formed compounds were identified by elemental analysis, FTIR, and 1H NMR .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinone ring attached to a piperazine ring via a propyl chain . The piperazine ring carries a phenyl group, and the propyl chain carries a hydroxyl group .


Chemical Reactions Analysis

The compound and its enantiomers have been tested for various activities, indicating that it undergoes certain chemical reactions .


Physical And Chemical Properties Analysis

The synthesized compounds were studied using differential scanning calorimetry and thermogravimetric analysis to determine the existence of multiple solid-state forms . The solvent, mechanical treatment, and quenching are important factors .

Safety And Hazards

The compound and its derivatives have been found to be non-toxic (LD50 > 2,000 mg kg −1) with very strong analgesic properties .

properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16(14-20-8-4-7-17(20)22)13-18-9-11-19(12-10-18)15-5-2-1-3-6-15/h1-3,5-6,16,21H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBKGQPVUQUMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933361
Record name 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-2-pyrrolidinone

CAS RN

148274-76-4
Record name N-(beta-Hydroxy-gamma-(N-phenylpiperazinepropyl))-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148274764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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